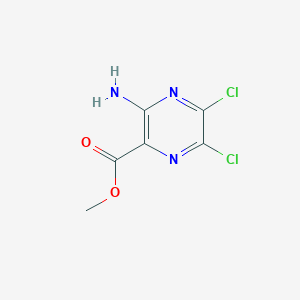

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYMCUGEGUFUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057645 | |

| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-18-0 | |

| Record name | 2-Pyrazinecarboxylic acid, 3-amino-5,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the established synthetic route, complete with experimental protocols and quantitative data, to assist researchers in its preparation.

Synthesis Pathway

The primary route for the synthesis of this compound involves the chlorination of a pyrazine precursor. A common starting material is Methyl 3-aminopyrazine-2-carboxylate, which undergoes dichlorination to yield the final product.

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from two experimental variations for the synthesis of this compound.

| Parameter | Example 1 | Example 2 |

| Starting Material | Methyl 3-amino-6-chloropyrazine-2-carboxylate | 3-Amino-5-chloro-2-pyrazinecarboxylic acid methyl ester |

| Chlorinating Agent | Sulfuryl Chloride | Sulfuryl Chloride |

| Solvent | Not specified | Not specified |

| Reaction Time | Stood overnight, then 1 hour | 20 hours at room temp, then 1.5 hours on steam bath |

| Reaction Temperature | Room temperature, then 70°C | Room temperature, then steam bath temperature |

| Yield | 38% (4.2 g) | 12% (4.0 g) |

| Melting Point | 225-227°C (initial), 233-234°C (after recrystallization) | 233-234°C (after recrystallization) |

| Purification | Recrystallization from acetonitrile | Recrystallization from acetonitrile with decolorizing charcoal |

Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of a suitable precursor. Below are detailed experimental protocols based on established methods.[1]

Experimental Protocol 1:

-

A mixture of 9.2 g (0.053 mol) of Methyl 3-amino-6-chloropyrazine-2-carboxylate and 65 ml of sulfuryl chloride is stirred for 30 minutes in a flask placed in a cold water bath.

-

A vigorous reaction occurs, leading to the formation of a yellow, solid substance.

-

After standing overnight at room temperature, the reaction mixture is heated to 70°C for 1 hour.

-

The excess sulfuryl chloride is evaporated under reduced pressure.

-

The resulting product (11.2 g) is recrystallized from 300 ml of acetonitrile.

-

This yields 4.2 g (38%) of this compound with a melting point of 225-227°C.[1]

-

Subsequent recrystallizations can raise the melting point to 233-234°C.[1]

Experimental Protocol 2:

-

A flask containing a mixture of 3-Amino-5-chloro-2-pyrazinecarboxylic acid methyl ester is cooled in an ice bath.

-

The mixture is allowed to stand for 20 hours at room temperature.

-

Following this, it is heated for 1.5 hours on a steam bath under reduced pressure to remove excess sulfuryl chloride.

-

The resulting red product is treated with decolorizing charcoal and recrystallized from 400 ml of acetonitrile.

-

The yield is 4.0 g (12%) of this compound, with a melting point of 233-234°C after a subsequent recrystallization from acetonitrile.[1]

Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For researchers, scientists, and professionals in drug development, understanding the synthesis of key chemical intermediates is paramount. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed overview of the primary synthetic routes, starting materials, and experimental protocols for its preparation.

Synthetic Pathways and Starting Materials

The synthesis of this compound typically originates from aminopyrazine derivatives. The core of the synthesis involves the introduction of chloro groups onto the pyrazine ring and the presence of an amino and a methyl carboxylate group. Two main synthetic strategies have been identified from the available literature.

Route 1: Chlorination of a Monochloro-pyrazinamine Precursor

This common and direct method involves the chlorination of a pre-existing monochlorinated pyrazine derivative. The primary starting material for this route is Methyl 3-amino-6-chloropyrazine-2-carboxylate.

Route 2: Multi-step Synthesis from 2-Aminopyrazine

An alternative approach begins with a more fundamental starting material, 2-aminopyrazine. This pathway involves a dichlorination step followed by other functional group manipulations to arrive at the target molecule. This method offers flexibility in introducing various substituents.

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic transformations.

Protocol 1: Synthesis of this compound from Methyl 3-amino-6-chloropyrazine-2-carboxylate

This procedure details the direct chlorination of Methyl 3-amino-6-chloropyrazine-2-carboxylate using sulfuryl chloride.[1]

Materials:

-

Methyl 3-amino-6-chloropyrazine-2-carboxylate

-

Sulfuryl chloride

-

Acetonitrile

-

Ice

Procedure:

-

In a suitable reaction flask, a mixture of 9.35 g (0.05 mol) of Methyl 3-amino-6-chloropyrazine-2-carboxylate and sulfuryl chloride is prepared.

-

The reaction mixture is stirred, and the temperature is maintained at 25°C using an ice bath.

-

After stirring for a period, the reaction is allowed to stand at room temperature for 20 hours.

-

The mixture is then heated on a steam bath under reduced pressure to remove excess sulfuryl chloride.

-

The resulting red product is recrystallized from 400 ml of acetonitrile after treatment with decolorizing charcoal.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 4.0 g (12%) | [1] |

| Melting Point | 233-234 °C | [1] |

Protocol 2: Preparation of the Starting Material, Methyl 3-amino-6-chloropyrazine-2-carboxylate

The starting material for Protocol 1 can be synthesized from a corresponding non-chlorinated precursor.[1]

Materials:

-

Methyl 3-aminopyrazine-2-carboxylate

-

N-chlorosuccinimide (NCS)

-

Solvent (e.g., carbon tetrachloride)

Procedure:

-

A solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable solvent is prepared.

-

N-chlorosuccinimide is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water, and the resulting solid is filtered, washed with water, and dried to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60 g (55%) | [1] |

| Melting Point | 159-161 °C | [1] |

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes described.

Caption: Synthesis of the target compound via chlorination.

Caption: A potential multi-step synthesis from 2-aminopyrazine.

This guide provides a foundational understanding of the synthesis of this compound. For further details and optimization of these reactions, consulting the primary literature is recommended. The provided protocols and pathways offer a solid starting point for researchers in the field.

References

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate and impurity in the synthesis of pharmaceuticals such as Amiloride.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a substituted pyrazine derivative with the molecular formula C₆H₅Cl₂N₃O₂.[2][3] Its structure is characterized by a pyrazine ring substituted with an amino group, two chlorine atoms, and a methyl carboxylate group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1458-18-0[2][3] |

| Molecular Formula | C₆H₅Cl₂N₃O₂[2][3] |

| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N[2] |

| InChI | InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)[2] |

| InChIKey | USYMCUGEGUFUBI-UHFFFAOYSA-N[2] |

Physicochemical Properties

The compound is typically a solid, appearing as a red to pale brown or dark brown powder, crystals, or chunks.[4] It has low solubility in water due to its hydrophobic nature but is soluble in some organic solvents like dichloromethane.[5]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 222.03 g/mol [2][3][6] |

| Appearance | Red to pale brown to dark brown powder, crystals, or chunks[4] |

| Melting Point | 227-241 °C[4] / 230-233 °C (lit.)[6] |

| Boiling Point | Data not available |

| Solubility in Water | Low solubility, hydrophobic nature[5] |

| Solubility in Organic Solvents | Soluble in dichloromethane[5] |

| Storage Temperature | +5°C[1] or room temperature[6] |

Spectral Data

While detailed spectral data is often proprietary to chemical suppliers, general information regarding the techniques used for identification is available.

Table 3: Spectral and Analytical Data

| Analytical Technique | Description |

| FTIR | Conforms to structure[4] |

| ¹H-NMR | Data available from suppliers |

| ¹³C-NMR | Data available from suppliers |

| Mass Spectrometry | Data available from suppliers |

| Purity (HPLC) | ≥96.0%[4] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the chlorination of a precursor.[7][8] The following is a summary of a patented synthetic procedure.

Starting Material: Methyl 3-aminopyrazine-2-carboxylate (or a related precursor).

Reagents and Solvents:

-

Sulfuryl chloride

-

Acetonitrile (for recrystallization)[7]

-

Benzene (for washing)[8]

-

Petroleum ether (for washing)[8]

Procedure Summary:

-

The starting aminopyrazine carboxylate is reacted with an excess of sulfuryl chloride.

-

The reaction mixture is heated to reflux (approximately 60-70°C) for several hours and then stirred at room temperature overnight.[7][8]

-

Excess sulfuryl chloride is removed, typically by distillation under reduced pressure.[7]

-

The resulting crude product, often a dark red mixture, is cooled to induce crystallization.[8]

-

The crystals are collected by filtration and washed sequentially with cold benzene and petroleum ether.[8]

-

The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the final product as red crystals.[7][8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method is available for the analysis of this compound.[9]

Chromatographic Conditions:

-

Column: Newcrom R1[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[9]

-

Detection: UV-Vis detector (wavelength not specified but typical for aromatic compounds).

This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Biological Context and Applications

This compound is primarily recognized as a crucial intermediate in the synthesis of the diuretic drug Amiloride.[1] As such, its main relevance in drug development is in the context of process chemistry and the characterization of pharmaceutical impurities. There is currently no significant body of literature suggesting a direct biological activity or its involvement in specific signaling pathways. Its importance lies in ensuring the purity and safety of the final active pharmaceutical ingredient.

Safety and Handling

This compound is associated with several hazard classifications. It is reported to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if inhaled.[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[6] It should be stored in a well-ventilated area, with some suppliers recommending refrigerated storage.[1]

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1458-18-0 [matrix-fine-chemicals.com]

- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 5. This compound Supplier China | High Purity | CAS 27143-07-3 | Specifications, Applications & Safety [pipzine-chem.com]

- 6. Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate 97 1458-18-0 [sigmaaldrich.com]

- 7. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 9. This compound | SIELC Technologies [sielc.com]

Technical Guide: Synthesis and Characterization of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0). This compound is a known impurity of the diuretic drug Amiloride and serves as a critical reference standard in pharmaceutical quality control and analytical method development.[1][2][3][4] This document outlines the key physicochemical properties, provides a plausible synthetic pathway, and details the analytical techniques used for its characterization. All quantitative data is presented in structured tables, and a detailed workflow for its synthesis and characterization is provided.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound belonging to the pyrazine class.[5] Its core structure is a pyrazine ring substituted with amino, chloro, and methoxycarbonyl groups.

| Property | Value | Source |

| CAS Number | 1458-18-0 | [2] |

| IUPAC Name | This compound | [5][6] |

| Molecular Formula | C₆H₅Cl₂N₃O₂ | [2][6] |

| Molecular Weight | 222.03 g/mol | [5][6] |

| Appearance | Red to pale brown to dark brown powder, crystals, or chunks | [7] |

| Melting Point | 227-241 °C | [7] |

| Purity (typical) | ≥96.0% (HPLC) | [7] |

| Storage | +5°C | [2] |

Synthesis Protocol

As an impurity of Amiloride, the synthesis of this compound is intrinsically linked to the synthetic route of the active pharmaceutical ingredient itself. A plausible synthetic route can be inferred from the structure of the molecule and general organic chemistry principles. The synthesis likely involves the chlorination and amination of a pyrazine carboxylic acid ester precursor.

A general, plausible experimental protocol is as follows:

-

Starting Material: Methyl 3-aminopyrazine-2-carboxylate.

-

Chlorination: The starting material is subjected to a chlorination reaction. A common chlorinating agent for such heterocyclic systems is N-chlorosuccinimide (NCS). The reaction would likely be carried out in a suitable organic solvent, such as acetonitrile or dichloromethane. The reaction temperature and time would need to be carefully controlled to achieve the desired dichlorination at positions 5 and 6 of the pyrazine ring.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted reagents or by-products. This may involve washing with aqueous solutions to remove water-soluble impurities, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified to obtain the desired level of purity. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel.

-

Characterization: The final product is thoroughly characterized to confirm its identity and purity using the analytical techniques detailed in the following section.

Characterization Data

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H-NMR (400 MHz) | Spectral data available from commercial suppliers.[2] |

| ¹³C-NMR | Spectral data available from commercial suppliers.[2] |

| FTIR | Conforms to structure.[7] |

| Mass Spectrometry (MS) | Spectral data available.[2] |

Note: Specific peak assignments for NMR and IR spectra would be provided with the Certificate of Analysis from the supplier.

Chromatographic Data

| Technique | Method Summary |

| HPLC | A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is a common setup.[8] |

Workflow and Signaling Pathway

As an impurity, this compound is not expected to have a dedicated biological signaling pathway. Its significance lies in its role as a reference standard for the quality control of Amiloride. The following diagrams illustrate the synthesis and characterization workflow.

Conclusion

This compound is a crucial chemical entity in the pharmaceutical industry, primarily serving as a reference standard for the quality control of Amiloride. This guide has provided a detailed summary of its synthesis and characterization, offering valuable information for researchers and professionals in drug development and quality assurance. The provided workflows illustrate the logical steps in its preparation and its application in a quality control setting.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 1458-18-0 [matrix-fine-chemicals.com]

- 6. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 8. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

This technical guide provides a comprehensive overview of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's history, detailed synthesis protocols, chemical and physical properties, and spectral data.

Introduction and Historical Context

This compound is a substituted pyrazine derivative. The pyrazine ring system is a key heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] While the specific historical details of the discovery of this compound are not extensively documented in publicly available literature, its synthesis was described in patents from the mid-1960s. These patents suggest its initial development was likely as a chemical intermediate for more complex molecules.

Pyrazine derivatives, in general, have a rich history in medicinal chemistry, with research highlighting their diverse pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The structural similarity of this compound to intermediates used in the synthesis of diuretic APIs like Amiloride suggests its potential utility in the development of novel therapeutics.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is aggregated from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1458-18-0 | [3][6] |

| Molecular Formula | C₆H₅Cl₂N₃O₂ | [3][6] |

| Molecular Weight | 222.03 g/mol | [3][6] |

| IUPAC Name | This compound | [3] |

| Appearance | Red to pale brown or dark brown powder/crystals | [7] |

| Melting Point | 227-241 °C | [7] |

| Purity (by HPLC) | ≥96.0% | [5][7] |

| InChI Key | USYMCUGEGUFUBI-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a suitable aminopyrazine precursor. The following experimental protocol is a detailed interpretation based on the procedures outlined in historical patents.

Experimental Protocol

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

Methyl 3-amino-chloropyrazine-2-carboxylate (starting material)

-

Sulfuryl chloride (SO₂Cl₂)

-

Acetonitrile (CH₃CN)

-

Benzene

-

Petroleum ether

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 3-amino-chloropyrazine-2-carboxylate in an excess of sulfuryl chloride.[2][8]

-

Heat the reaction mixture to reflux (approximately 60-70°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][8]

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the crude product.[2]

-

Remove the excess sulfuryl chloride by distillation under reduced pressure.[2][8]

-

Collect the precipitated solid by filtration and wash it with cold benzene and then with petroleum ether to remove impurities.[2]

-

Purify the crude product by recrystallization from boiling acetonitrile to yield this compound as a crystalline solid.[2][8]

-

Dry the final product under vacuum.

Expected Yield: The reported yields in the patent literature vary, but a yield of approximately 38-80% can be expected.[2][8]

Spectral Data

The structural confirmation of this compound is based on various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectral Data for this compound

| Technique | Key Data | Source(s) |

| ¹H NMR | Spectra available, detailed interpretation pending publication. | [9] |

| Mass Spec (GC-MS) | Key fragments observed at m/z 163, 165, and 221. | [9] |

| IR Spectroscopy | Conforms to structure. | [7][9] |

Potential Applications and Biological Context

While there is a lack of specific biological activity data for this compound in the current literature, the broader family of pyrazine-containing molecules has significant therapeutic relevance.[10] Many pyrazine derivatives are known to interact with various biological targets, including enzymes and receptors.

For instance, the well-known anti-tuberculosis drug Pyrazinamide is a simple pyrazine derivative. Other substituted pyrazines have been investigated as inhibitors of various kinases, which are crucial in cancer signaling pathways.[11][12]

The general mechanism for many kinase inhibitors involves blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signals. A simplified, hypothetical signaling pathway that could be targeted by a pyrazine-based kinase inhibitor is depicted below.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, 97% 5 g | Buy Online [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 9. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Technical Guide for Drug Discovery and Development

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the study of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to understanding its molecular properties through computational methods. While extensive experimental and theoretical data on this specific molecule is not yet publicly available, this guide outlines the established methodologies, based on studies of structurally similar compounds, to facilitate future research and discovery.

Pyrazine derivatives are known for their diverse biological activities and are core components in many pharmaceuticals.[1] this compound, with its unique substitution pattern, presents a compelling scaffold for the development of novel therapeutic agents. Understanding its structural, electronic, and spectroscopic properties is paramount to unlocking its full potential.

Physicochemical Properties

This compound is a solid, appearing as a red to pale brown or dark brown powder.[2] Key identifiers and properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1458-18-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₅Cl₂N₃O₂ | PubChem[3] |

| Molecular Weight | 222.03 g/mol | PubChem[3] |

| Melting Point | 230-233 °C (lit.) | Sigma-Aldrich |

| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | PubChem[3] |

| InChI Key | USYMCUGEGUFUBI-UHFFFAOYSA-N | PubChem[3] |

Proposed Theoretical and Experimental Protocols

To fully characterize this compound, a combined theoretical and experimental approach is recommended. The following protocols are based on established methods for similar pyrazine derivatives.[1][4]

Computational Methodology: A Density Functional Theory (DFT) Approach

A comprehensive theoretical analysis using Density Functional Theory (DFT) is proposed to elucidate the molecule's geometric, vibrational, and electronic properties.

Software: Gaussian 09/16 suite of programs is recommended.

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide reliable results for similar organic molecules.[1][4] The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

-

Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory. The calculated frequencies can be scaled by an appropriate factor to correct for anharmonicity and facilitate comparison with experimental data. Potential Energy Distribution (PED) analysis will be performed to assign the vibrational modes.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.[1][4]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity and intermolecular interactions.

Proposed Experimental Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from known pyrazine chemistry.[6]

Synthesis Protocol: A multi-step synthesis could begin with a commercially available aminopyrazine. A key step would involve dichlorination using an agent like N-chlorosuccinimide (NCS), followed by the introduction of the methyl carboxylate group.[6] The reaction progress would be monitored by Thin Layer Chromatography (TLC). The final product would be purified using column chromatography or recrystallization.

Characterization Protocols:

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman: Spectra should be recorded in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational modes of the functional groups.[1]

-

¹H and ¹³C NMR: NMR spectra will be recorded to confirm the chemical structure and the connectivity of atoms.

-

UV-Vis Spectroscopy: The electronic absorption spectrum will be recorded to determine the electronic transitions and compare them with the theoretically calculated values from Time-Dependent DFT (TD-DFT).

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the synthesized compound.[2][7]

Expected Data and Visualization

The proposed theoretical studies will generate a wealth of quantitative data. The following tables provide a template for the presentation of these expected results.

Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles) (Note: These are placeholder values and would be populated by DFT calculation results.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.4XX | N1-C2-C3 | 12X.X |

| C5-Cl1 | 1.7XX | C2-C3-N4 | 12X.X |

| C6-Cl2 | 1.7XX | C5-C6-N1 | 11X.X |

| C3-N(H₂) | 1.3XX | Cl1-C5-C6 | 11X.X |

| C2-C(O)O | 1.5XX | C3-N(H₂)-H | 12X.X |

Table 3: Theoretical Vibrational Frequencies and Assignments (Note: This table structure is based on studies of similar molecules and would be populated by DFT and PED analysis results.)

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

| ν₁ | 34XX | - | NH₂ asymmetric stretch |

| ν₂ | 33XX | - | NH₂ symmetric stretch |

| ν₃ | 17XX | - | C=O stretch |

| ν₄ | 16XX | - | NH₂ scissoring |

| ν₅ | 12XX | - | C-N stretch |

| ν₆ | 7XX | - | C-Cl stretch |

Table 4: Calculated Electronic Properties (Note: Values are placeholders.)

| Parameter | Energy (eV) |

| E (HOMO) | -6.XX |

| E (LUMO) | -2.XX |

| HOMO-LUMO Gap (ΔE) | 4.XX |

Visualizing Workflows and Structures

Visual representations are crucial for understanding complex relationships and processes. The following diagrams, generated using Graphviz, illustrate the proposed computational workflow and the molecular structure.

Caption: Proposed DFT computational workflow for theoretical analysis.

Caption: 2D representation of the molecular structure.

Conclusion and Future Directions

This technical guide provides a robust framework for the theoretical and experimental investigation of this compound. By following the proposed DFT and experimental protocols, researchers can generate critical data on its molecular structure, stability, and reactivity. These findings will be invaluable for structure-activity relationship (SAR) studies and for guiding the design of new pyrazine-based derivatives with enhanced therapeutic properties. Future work should focus on executing these proposed studies, followed by molecular docking simulations with relevant biological targets to explore its potential as a lead compound in drug discovery programs.

References

- 1. nanoient.org [nanoient.org]

- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 3. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. dev.klivon.com [dev.klivon.com]

An In-depth Technical Guide on the Synthesis and Mechanism of Action of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and core mechanism of action of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate in the development of pharmacologically active compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct chlorination of its precursor, methyl 3-aminopyrazine-2-carboxylate. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this electrophilic aromatic substitution reaction.

Plausible Mechanism of Chlorination

The chlorination of the pyrazine ring is an electrophilic aromatic substitution. The pyrazine ring is an electron-deficient aromatic system, and the amino group at the 3-position is an activating group, directing the electrophilic attack to the ortho and para positions (positions 5 and 4, respectively). However, due to steric hindrance from the adjacent ester and amino groups, substitution at position 5 is favored. The second chlorination then occurs at the remaining activated position, C6.

The reaction with sulfuryl chloride likely proceeds through the following steps:

-

Generation of the Electrophile: Sulfuryl chloride can act as a source of an electrophilic chlorine species, potentially through dissociation or polarization of the S-Cl bond.

-

Electrophilic Attack: The electron-rich pyrazine ring of methyl 3-aminopyrazine-2-carboxylate attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the chloride ion or the solvent, removes a proton from the carbon atom that was attacked by the chlorine, restoring the aromaticity of the pyrazine ring and yielding the chlorinated product. This process occurs sequentially at positions 5 and 6.

Diagram of the Proposed Chlorination Mechanism

Caption: Proposed stepwise electrophilic aromatic substitution for the synthesis of the title compound.

Experimental Protocol for Synthesis

The following protocol is adapted from patent literature describing the synthesis of this compound.

Procedure:

-

To a solution of methyl 3-aminopyrazine-2-carboxylate in a suitable inert solvent (e.g., a chlorinated hydrocarbon), add sulfuryl chloride dropwise at a controlled temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete dichlorination.

-

After cooling, the excess sulfuryl chloride is carefully quenched or removed.

-

The precipitated product is collected by filtration, washed with a suitable solvent, and dried.

Quantitative Data for Synthesis

| Parameter | Value/Condition |

| Starting Material | Methyl 3-aminopyrazine-2-carboxylate |

| Reagent | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Chlorinated hydrocarbon (e.g., 1,2-dichloroethane) |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Yield | High |

Mechanism of Action in Synthesis: A Key Intermediate for Amide Formation

The primary utility of this compound in synthesis is as a precursor for the formation of N-amidino-3-amino-5,6-dichloropyrazine-2-carboxamide and its analogs. These compounds are of significant interest in drug discovery, particularly as analogs of the diuretic amiloride.

Reaction with Guanidine: Nucleophilic Acyl Substitution

The core of this transformation is a nucleophilic acyl substitution reaction. The ester group of this compound is susceptible to nucleophilic attack by the amino group of guanidine.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The highly nucleophilic amino group of guanidine attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the methoxy group (as methanol) is eliminated as a leaving group.

-

Product Formation: The final product, an N-amidino-pyrazinecarboxamide, is formed.

Diagram of the Amidation Workflow

Caption: General workflow for the synthesis of N-amidino-pyrazinecarboxamides.

Experimental Protocol for Amidation

The following is a generalized protocol based on the synthesis of amiloride analogs.

Procedure:

-

Guanidine is typically prepared in situ from guanidine hydrochloride and a base (e.g., sodium methoxide) in an anhydrous alcohol (e.g., methanol).

-

This compound is added to the solution of guanidine.

-

The reaction mixture is heated, often on a steam bath, for a short period.

-

Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the product can be isolated by acidification of the reaction mixture.

Quantitative Data for Amidation

| Parameter | Value/Condition |

| Starting Material | Methyl 3,5-diamino-6-chloro-2-pyrazinoate* |

| Reagent | Guanidine (from Guanidine HCl and NaOMe) |

| Solvent | Methanol |

| Reaction Temperature | Steam bath |

| Reaction Time | 5-15 minutes |

| Yield | Good to excellent |

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically relevant compounds. Its synthesis via dichlorination of the corresponding aminopyrazine ester is a robust process. The primary mechanism of action of this compound in subsequent synthetic steps is to serve as an electrophilic partner in nucleophilic acyl substitution reactions, most notably with guanidine, to yield N-amidino-pyrazinecarboxamides. This technical guide provides a foundational understanding for researchers and professionals working with this important class of heterocyclic compounds.

References

Synthesis of Novel Derivatives from Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This versatile starting material offers multiple reaction sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery and development. The pyrazine core is a key scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antimicrobial and anticancer activities.[1][2][3][4][5]

This document details key synthetic strategies, including the formation of amide derivatives, and modifications of the chloro substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate the practical application of these methods in a research setting.

Derivatization of the Ester Group: Synthesis of Novel Amides

The ester moiety of this compound is a prime target for derivatization, most commonly through aminolysis to form a diverse range of N-substituted amides. These pyrazinamide derivatives are of significant interest due to their structural similarity to known bioactive molecules.[1][4]

General Reaction Scheme: Aminolysis

The reaction of this compound with a primary or secondary amine yields the corresponding N-alkyl, N-aryl, or N-heteroaryl pyrazinamide. This reaction can be facilitated by conventional heating or microwave irradiation, with the latter often providing improved reaction times and yields.

Experimental Protocol: Microwave-Assisted Aminolysis

The following protocol is a general procedure adapted from the synthesis of similar 3-aminopyrazine-2-carboxamides.[1]

Materials:

-

This compound

-

Substituted amine (3 equivalents)

-

Ammonium chloride (NH₄Cl, 0.1 equivalents)

-

Methanol (solvent)

-

Microwave reactor vials

-

Magnetic stirrer

Procedure:

-

To a microwave reaction vial equipped with a magnetic stirrer, add this compound (1 equivalent).

-

Add the substituted amine (3 equivalents) and ammonium chloride (0.1 equivalents).

-

Add methanol as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature (e.g., 130 °C) and power (e.g., 90 W) for a specified time (e.g., 40 minutes).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

The pure product is characterized by NMR, MS, and elemental analysis.

Quantitative Data for N-Substituted 3-Aminopyrazine-2-carboxamides

The following table summarizes data for a selection of N-substituted 3-aminopyrazine-2-carboxamides synthesized from the non-chlorinated analog, Methyl 3-aminopyrazine-2-carboxylate.[1] While the yields may vary with the 5,6-dichloro-substituted starting material, this data provides a useful reference for the types of derivatives that can be synthesized and their characterization.

| Compound ID | R (Substituent on Amide Nitrogen) | Yield (%) | Molecular Formula | MW | Analytical Data (¹H NMR, ¹³C NMR, MS) |

| 1 | Benzyl | 27 (A), 91 (B) | C₁₂H₁₂N₄O | 228.26 | Data available in cited literature.[1] |

| 2 | 2-Methylbenzyl | 27 (A), 91 (B) | C₁₃H₁₄N₄O | 242.28 | Data available in cited literature.[1] |

| 3 | 4-Fluorobenzyl | 35 (A), 85 (B) | C₁₂H₁₁FN₄O | 246.24 | Data available in cited literature.[1] |

| 4 | 4-Chlorobenzyl | 41 (A), 88 (B) | C₁₂H₁₁ClN₄O | 262.70 | Data available in cited literature.[1] |

| 5 | 2,4-Dichlorobenzyl | 33 (A), 82 (B) | C₁₂H₁₀Cl₂N₄O | 297.14 | Data available in cited literature.[1] |

| 6 | 4-Methoxybenzyl | 38 (A), 89 (B) | C₁₃H₁₄N₄O₂ | 258.28 | Data available in cited literature.[1] |

| 7 | 3,4-Dimethoxybenzyl | 45 (A), 92 (B) | C₁₄H₁₆N₄O₃ | 288.30 | Data available in cited literature.[1] |

| 8 | 4-(Trifluoromethyl)benzyl | 30 (A), 80 (B) | C₁₃H₁₁F₃N₄O | 296.25 | Data available in cited literature.[1] |

| 9 | n-Butyl | 55 (A), 75 (B) | C₉H₁₄N₄O | 194.24 | Data available in cited literature.[1] |

| 10 | n-Hexyl | 62 (A), 81 (B) | C₁₁H₁₈N₄O | 222.29 | Data available in cited literature.[1] |

| 11 | n-Octyl | 68 (A), 85 (B) | C₁₃H₂₂N₄O | 250.34 | Data available in cited literature.[1] |

| 12 | n-Dodecyl | 71 (A), 88 (B) | C₁₇H₃₀N₄O | 306.45 | Data available in in cited literature.[1] |

| 13 | Phenyl | 48 (A), 78 (B) | C₁₁H₁₀N₄O | 214.23 | Data available in cited literature.[1] |

| 14 | 2-Hydroxyphenyl | 42 (A), 72 (B) | C₁₁H₁₀N₄O₂ | 230.22 | Data available in cited literature.[1] |

| 15 | 4-Fluorophenyl | 51 (A), 83 (B) | C₁₁H₉FN₄O | 232.22 | Data available in cited literature.[1] |

| 16 | 4-Chlorophenyl | 57 (A), 86 (B) | C₁₁H₉ClN₄O | 248.67 | Data available in cited literature.[1] |

| 17 | 2,4-Dimethoxyphenyl | 65 (A), 90 (B) | C₁₃H₁₄N₄O₃ | 274.28 | Data available in cited literature.[1] |

| 18 | 4-Nitrophenyl | 39 (A), 70 (B) | C₁₁H₉N₅O₃ | 259.22 | Data available in cited literature.[1] |

| 19 | 4-Cyanophenyl | 44 (A), 76 (B) | C₁₂H₉N₅O | 239.24 | Data available in cited literature.[1] |

| 20 | 4-Sulfamoylphenyl | 32 (A), 65 (B) | C₁₁H₁₁N₅O₃S | 293.30 | Data available in cited literature.[1] |

Note: Yields are reported for two different synthetic procedures (A and B) as described in the cited literature.[1]

Derivatization at the Chloro Positions

The two chlorine atoms on the pyrazine ring offer opportunities for further diversification through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group facilitates these transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents on the pyrazine ring.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. This reaction can be used to introduce aryl or heteroaryl groups at the chloro positions, significantly increasing molecular complexity.

Biological Significance and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be oncogenic drivers in various cancers. Inhibition of FGFR signaling can block downstream pathways responsible for cell proliferation, survival, and migration.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.

The development of novel derivatives from this compound that can potently and selectively inhibit FGFRs represents a promising avenue for the discovery of new anticancer therapeutics.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The methodologies outlined in this guide, including aminolysis of the ester, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling at the chloro positions, provide a robust toolkit for medicinal chemists. The biological importance of the pyrazine scaffold, particularly in the context of FGFR inhibition, underscores the potential of these synthetic endeavors to yield new therapeutic agents for the treatment of cancer and other diseases. Further exploration of the structure-activity relationships of these novel derivatives will be crucial in advancing promising lead compounds through the drug development pipeline.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a Heterocyclic Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of amino, chloro, and carboxylate functional groups on a pyrazine core allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It further details its application in the development of targeted therapies, with a particular focus on the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, and provides detailed experimental protocols and data to facilitate its use in drug discovery programs.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its nitrogen-containing aromatic ring system can engage in various non-covalent interactions with biological targets, and its susceptibility to functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its multiple reactive sites, serves as a versatile starting material for the construction of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the carboxylate group activates the pyrazine ring for nucleophilic aromatic substitution, while the amino group provides a handle for amide bond formation and other derivatizations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1458-18-0 | [1] |

| Molecular Formula | C₆H₅Cl₂N₃O₂ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Red to pale brown to dark brown powder or crystals | [2] |

| Melting Point | 230-233 °C (lit.) | [3] |

| Solubility | Soluble in organic solvents such as acetonitrile. | |

| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | [1] |

| InChIKey | USYMCUGEGUFUBI-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized from Methyl 3-amino-6-chloropyrazine-2-carboxylate through a chlorination reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: Methyl 3-amino-6-chloropyrazine-2-carboxylate, Sulfuryl chloride, Acetonitrile.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate in sulfuryl chloride.

-

Stir the mixture at room temperature. An exothermic reaction will occur, and the mixture will turn red.

-

After the initial reaction subsides, heat the mixture to 70°C for 1 hour.

-

Allow the reaction mixture to cool to room temperature and stand overnight.

-

Remove the excess sulfuryl chloride under reduced pressure.

-

Recrystallize the crude product from acetonitrile to yield pure this compound.

-

Reactivity and Application as a Building Block

The two chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. The amino and methyl ester groups also offer sites for further chemical modifications.

A significant application of this building block is in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The general synthetic strategy involves the sequential displacement of the chlorine atoms and modification of the amino and ester functionalities to generate potent and selective inhibitors.

Application in Drug Discovery: Synthesis of FGFR Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. A recent study by Zheng et al. (2024) described the design and synthesis of a series of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[2][4] While the study utilized a methyl-substituted pyrazine, the synthetic principles are directly applicable to derivatives of this compound.

Synthetic Workflow for Pyrazine-based FGFR Inhibitors

The following diagram illustrates a representative workflow for the synthesis of a pyrazine-based FGFR inhibitor, starting from the synthesis of the core building block.

Caption: Synthetic workflow for a pyrazine-based FGFR inhibitor.

Experimental Protocol: Synthesis of a 3-Amino-pyrazine-2-carboxamide Derivative

This protocol is adapted from the work of Zheng et al. (2024) and illustrates the synthesis of a key intermediate in the development of FGFR inhibitors.[2][4]

-

Materials: Methyl 3-amino-5-chloro-6-aryl-pyrazine-2-carboxylate, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve Methyl 3-amino-5-chloro-6-aryl-pyrazine-2-carboxylate and the desired amine in DMF.

-

Add HATU and DIPEA to the solution at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-amino-5-chloro-6-aryl-N-substituted-pyrazine-2-carboxamide.

-

Biological Activity of Pyrazine-based FGFR Inhibitors

The pyrazine-based compounds have demonstrated potent inhibitory activity against multiple FGFR isoforms and significant anti-proliferative effects in cancer cell lines with FGFR alterations.

Quantitative Biological Data

The following table summarizes the in vitro activity of a representative 3-amino-pyrazine-2-carboxamide derivative, compound 18i from Zheng et al. (2024).[2][4]

| Target/Cell Line | IC₅₀ (nM) |

| FGFR1 (enzymatic assay) | 600 |

| FGFR2 (enzymatic assay) | 380 |

| FGFR3 (enzymatic assay) | 480 |

| NCI-H520 (cell proliferation) | 26,690 |

| SNU-16 (cell proliferation) | 1,880 |

| KMS-11 (cell proliferation) | 3,020 |

| SW-780 (cell proliferation) | 2,340 |

| MDA-MB-453 (cell proliferation) | 12,580 |

FGFR Signaling Pathway

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Ligand binding to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways. The pyrazine-based inhibitors act by blocking the kinase activity of FGFR, thereby inhibiting these downstream signals.

Caption: FGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its amenability to a variety of chemical transformations, particularly nucleophilic aromatic substitution and amide bond formation, makes it an ideal starting point for the synthesis of complex, biologically active molecules. The successful development of potent pyrazine-based FGFR inhibitors highlights the utility of this scaffold in generating targeted therapies for cancer and other diseases. The experimental protocols and data presented in this guide are intended to facilitate the exploration of this promising building block in future drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core, substituted with reactive chloro groups, an amino group, and a methyl ester, provides multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse bioactive molecules. This document outlines its primary application as a key intermediate in the synthesis of amiloride analogs, which are known blockers of the epithelial sodium channel (ENaC), and explores its potential in the development of other therapeutic agents such as kinase inhibitors.

Core Application: Synthesis of Amiloride Analogs as ENaC Blockers

This compound is a crucial precursor for the synthesis of amiloride and its derivatives. Amiloride is a potassium-sparing diuretic, and its analogs are investigated for various therapeutic applications, including the management of cystic fibrosis by modulating airway hydration. The primary synthetic route involves the conversion of the starting material to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, also known as Amiloride Related Compound A.

Synthetic Pathway to Amiloride Analogs

The general synthetic scheme involves a two-step process starting from this compound:

-

Amination: Selective replacement of the chloro group at the 5-position with an amino group.

-

Amidation: Conversion of the methyl ester to a carboxamide, often by reaction with guanidine to install the characteristic N-amidinopyrazinecarboxamide moiety of amiloride.

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the synthesis of FGFR inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, starting from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. It includes a summary of their biological activity, step-by-step experimental procedures, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in a variety of human cancers.[1] This has made FGFRs attractive targets for the development of small-molecule kinase inhibitors. The pyrazine scaffold has emerged as a valuable core structure in the design of these inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[1]

This guide focuses on the use of this compound as a key intermediate for the synthesis of a novel series of 3-amino-pyrazine-2-carboxamide derivatives that demonstrate potent and selective inhibition of FGFRs.

Biological Activity of Pyrazine-Based FGFR Inhibitors

A series of 3-amino-pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against FGFR isoforms 1, 2, 3, and 4. The results, summarized in the table below, highlight the potential of this chemical scaffold in developing potent pan-FGFR inhibitors.

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 18d | >1000 | 600 | 480 | >1000 |

| 18g | 450 | 380 | 520 | 680 |

| 18i | 180 | 150 | 210 | 350 |

Data is illustrative and based on reported findings for 3-amino-pyrazine-2-carboxamide derivatives.

Signaling Pathway and Mechanism of Action

FGFR inhibitors act by competitively binding to the ATP pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. The primary pathways implicated in FGFR-driven cellular responses include the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[2][3] By blocking these pathways, the synthesized inhibitors can effectively halt the pro-proliferative and pro-survival signals that are dysregulated in cancers with FGFR alterations.[1]

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols

The synthesis of potent FGFR inhibitors from this compound can be achieved through a multi-step process, primarily involving a selective Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity, followed by amidation.

Caption: General experimental workflow for inhibitor synthesis.

Protocol 1: Synthesis of 3-amino-6-aryl-5-chloropyrazine-2-carboxylate derivatives

This protocol details a general procedure for the selective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl boronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired aryl boronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

-

Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 6-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the purified methyl 3-amino-6-aryl-5-chloropyrazine-2-carboxylate.

Protocol 2: FGFR Kinase Inhibition Assay

This protocol provides a general outline for evaluating the inhibitory activity of the synthesized compounds against FGFR kinases using a luminescent-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

Synthesized inhibitor compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of inhibitor solution (or DMSO for control).

-

2 µL of recombinant FGFR enzyme solution (at a pre-determined optimal concentration).

-

2 µL of a substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route to a novel class of pyrazine-based FGFR inhibitors. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of targeted cancer therapeutics, facilitating the synthesis, evaluation, and optimization of these promising compounds.

References

antimicrobial activity of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of novel pyrazine derivatives. While specific quantitative data for derivatives of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate are not currently available in the public domain, the methodologies outlined below are standard and widely applicable for screening new chemical entities in this class for antimicrobial properties. This compound serves as a potential starting scaffold for the synthesis of new pyrazine derivatives with potential biological activities.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The pyrazine ring is a key structural motif in several clinically important drugs. The development of novel pyrazine derivatives is a promising strategy in the search for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

This document provides standardized protocols for the in vitro evaluation of the antimicrobial activity of newly synthesized pyrazine derivatives, focusing on the determination of the Minimum Inhibitory Concentration (MIC).

Data Presentation

The effective presentation of antimicrobial activity data is crucial for the comparative analysis of different derivatives. Quantitative data, primarily the Minimum Inhibitory Concentration (MIC) values, should be summarized in a clear and structured tabular format.

Table 1: Example Template for Summarizing MIC Data of Novel Pyrazine Derivatives

| Compound ID | Derivative Structure/Modification | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) | ||

| PZ-001 | [Substitution at Position X] | |||

| PZ-002 | [Substitution at Position Y] | |||

| PZ-003 | [Substitution at Position Z] | |||

| Control+ | [e.g., Ciprofloxacin] | |||

| Control- | [e.g., DMSO] | No Inhibition | No Inhibition | No Inhibition |

Note: The selection of microbial strains should be based on the specific research focus and can be expanded to include clinically relevant and drug-resistant strains.

Experimental Protocols

The following protocols describe the standard methodologies for determining the antimicrobial activity of pyrazine derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used and highly accurate technique for determining the quantitative antimicrobial susceptibility of a compound.[1][2][3][4]

1. Materials:

- Synthesized pyrazine derivatives

- Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

- Sterile 96-well microtiter plates[2][3]

- Spectrophotometer or microplate reader

- Positive control (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

- Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)

- Sterile saline (0.85% NaCl)

- McFarland turbidity standards (0.5)

2. Preparation of Bacterial/Fungal Inoculum: a. Aseptically select a few well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old). b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. d. Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Compound Dilutions: a. Prepare a stock solution of each pyrazine derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound stock solution in the appropriate broth within the 96-well microtiter plate. A typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.

4. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control well (microorganism and a standard antibiotic) and a negative control well (broth and the highest concentration of the solvent used). A growth control well containing only the microorganism and broth is also essential.[3] c. Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2][4]

5. Determination of MIC: a. After incubation, visually inspect the plates for turbidity, indicating microbial growth. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[2][3] c. Optionally, the growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel pyrazine derivatives.

This structured approach ensures the systematic evaluation of novel pyrazine derivatives and facilitates the identification of promising candidates for further drug development.

References

Application Notes and Protocols: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals